molecular formula C18H17IN2O3 B11170742 N-(4-iodophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-iodophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11170742
M. Wt: 436.2 g/mol
InChI Key: UMMYUBSUGDNLRG-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features both iodine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-iodoaniline and 4-methoxybenzaldehyde. The key steps in the synthesis may involve:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction.

    Introduction of the carboxamide group: This step often involves the use of reagents such as carbonyldiimidazole (CDI) or other coupling agents.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions and purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-iodophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structural features.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The iodine and methoxy groups can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its pyrrolidine ring structure also differentiates it from other similar compounds, providing unique steric and electronic properties.

Properties

Molecular Formula

C18H17IN2O3

Molecular Weight

436.2 g/mol

IUPAC Name

N-(4-iodophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17IN2O3/c1-24-16-8-6-15(7-9-16)21-11-12(10-17(21)22)18(23)20-14-4-2-13(19)3-5-14/h2-9,12H,10-11H2,1H3,(H,20,23)

InChI Key

UMMYUBSUGDNLRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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